Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate is an organic compound that features a benzoylamino group substituted with a bromine atom at the para position and an ester group derived from isopropyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate typically involves the following steps:
Bromination: The starting material, 4-bromobenzoic acid, is prepared by brominating benzoic acid using bromine in the presence of a catalyst.
Amidation: The brominated benzoic acid is then reacted with an amine to form the benzoylamino derivative.
Esterification: Finally, the benzoylamino compound is esterified with isopropyl alcohol in the presence of an acid catalyst to yield the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and isopropyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoylamino derivatives.
Hydrolysis: Formation of 3-(4-Bromo-benzoylamino)-benzoic acid and isopropyl alcohol.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-benzoylamino)-benzoic acid isopropyl ester
- 3-(4-Methyl-benzoylamino)-benzoic acid isopropyl ester
- 3-(4-Nitro-benzoylamino)-benzoic acid isopropyl ester
Uniqueness
Propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions and enhances its binding affinity in biological systems compared to its chloro, methyl, and nitro analogs .
Properties
Molecular Formula |
C17H16BrNO3 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
propan-2-yl 3-[(4-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16BrNO3/c1-11(2)22-17(21)13-4-3-5-15(10-13)19-16(20)12-6-8-14(18)9-7-12/h3-11H,1-2H3,(H,19,20) |
InChI Key |
ZKKCWXMLPZWUHQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.